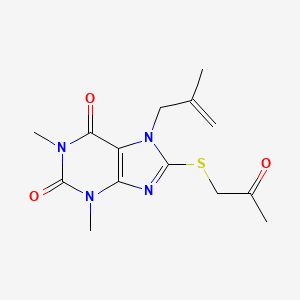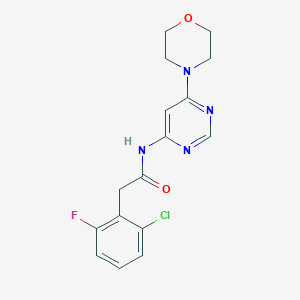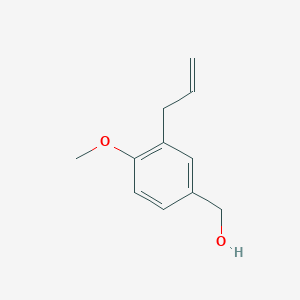![molecular formula C20H16F3N5OS B2827389 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 1207051-95-3](/img/structure/B2827389.png)
4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains several interesting functional groups: a thiazole ring, a triazole ring, a trifluoromethyl group, and an ethoxyphenyl group . Thiazoles are heterocyclic compounds that have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Triazoles are another class of heterocyclic compounds that have been found to have diverse biological activities . The trifluoromethyl group is a common motif in medicinal chemistry, often used to increase the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
Thiazoles and triazoles are aromatic heterocycles. In thiazoles, the aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Triazoles also have aromatic character.Chemical Reactions Analysis
Thiazoles and triazoles can undergo a variety of chemical reactions. For example, the thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The physical and chemical properties of a specific compound would depend on its exact structure.Applications De Recherche Scientifique
Antimicrobial Applications
Synthesis and Antimicrobial Activities
Thiazole and triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, demonstrating good to moderate activities against various microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010). This highlights the potential of such compounds in addressing resistance issues and developing new antimicrobial agents.
Anticancer Applications
Design, Synthesis, and Anticancer Evaluation
Thiazole derivatives have also shown promise in anticancer research. Yakantham et al. (2019) synthesized thiazol-4-amine derivatives and tested their anticancer activity against human cancer cell lines, demonstrating good to moderate activity (Yakantham, T., Sreenivasulu, R., & Raju, R., 2019). This indicates the potential of thiazole and triazole derivatives in developing novel anticancer therapies.
Material Science Applications
Star-Shaped Single-Polymer Systems for Electroluminescence
The study by Liu et al. (2016) on star-shaped single-polymer systems incorporating triazole units for electroluminescent applications illustrates the versatility of these compounds beyond biological activity. The polymers exhibited saturated white emission, indicating their potential in advanced material science applications (Liu, C., Jiu, Y., Wang, J., Yi, J., Zhang, X., Lai, W., & Huang, W., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5OS/c1-2-29-15-8-6-12(7-9-15)16-11-30-19(25-16)17-18(24)28(27-26-17)14-5-3-4-13(10-14)20(21,22)23/h3-11H,2,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYUPXAUJQHCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Amino-6-ethylpyrimidin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2827310.png)
![ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate](/img/structure/B2827312.png)


![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/no-structure.png)


![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-5-(5-phenyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboxamide](/img/structure/B2827321.png)
![N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2827323.png)

![2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B2827325.png)
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827327.png)

